Cas no 56369-45-0 ((3-chloro-4-ethoxyphenyl)acetic Acid)

(3-Chloro-4-ethoxyphenyl)acetic acid is a versatile organic compound featuring a chloro-substituted phenyl ring and an ethoxy group, which contribute to its reactivity and utility in synthetic chemistry. The acetic acid moiety enhances its functionality as a building block for pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features make it valuable for derivatization, particularly in the synthesis of active intermediates. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in various reaction conditions. Its well-defined molecular structure ensures consistent performance in applications requiring precise chemical modifications. This compound is particularly useful in research and industrial settings where controlled functionalization of aromatic systems is required.
(3-chloro-4-ethoxyphenyl)acetic Acid structure
56369-45-0 structure
商品名:(3-chloro-4-ethoxyphenyl)acetic Acid
CAS番号:56369-45-0
MF:C10H11O3Cl
メガワット:214.646
CID:2186902
PubChem ID:4013500

(3-chloro-4-ethoxyphenyl)acetic Acid 化学的及び物理的性質

名前と識別子

    • 3-Chloro-4-ethoxy-benzeneacetic acid
    • SCHEMBL10899796
    • (3-chloro-4-ethoxyphenyl)acetic acid
    • STL282214
    • 3-CHLORO-4-ETHOXY-BENZENEACETIC ACID
    • 2-(3-chloro-4-ethoxyphenyl)acetic acid
    • DB-304534
    • 56369-45-0
    • AKOS000296249
    • (3-chloro-4-ethoxyphenyl)acetic Acid
    • インチ: InChI=1S/C10H11ClO3/c1-2-14-9-4-3-7(5-8(9)11)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13)
    • InChIKey: NJJMHUPOCHBTJK-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 214.0396719Da
  • どういたいしつりょう: 214.0396719Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 46.5Ų

(3-chloro-4-ethoxyphenyl)acetic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C377483-100mg
(3-chloro-4-ethoxyphenyl)acetic Acid
56369-45-0
100mg
$ 275.00 2022-04-01
TRC
C377483-50mg
(3-chloro-4-ethoxyphenyl)acetic Acid
56369-45-0
50mg
$ 185.00 2022-04-01
TRC
C377483-10mg
(3-chloro-4-ethoxyphenyl)acetic Acid
56369-45-0
10mg
$ 50.00 2022-04-01

(3-chloro-4-ethoxyphenyl)acetic Acid 関連文献

(3-chloro-4-ethoxyphenyl)acetic Acidに関する追加情報

(3-Chloro-4-Ethoxyphenyl)Acetic Acid: A Comprehensive Overview

(3-Chloro-4-Ethoxyphenyl)Acetic Acid, identified by the CAS number 56369-45-0, is a compound of significant interest in various scientific and industrial domains. This compound, characterized by its unique chemical structure, has garnered attention due to its potential applications in pharmaceuticals, agrochemicals, and material sciences. Recent advancements in synthetic methodologies and analytical techniques have further enhanced our understanding of its properties and utility.

The molecular structure of (3-Chloro-4-Ethoxyphenyl)Acetic Acid comprises a phenyl ring substituted with chlorine at the 3-position and an ethoxy group at the 4-position, with an acetic acid moiety attached to the phenyl ring. This configuration imparts distinct electronic and steric properties, making it a versatile building block for various chemical transformations. The compound's stability under different conditions has been extensively studied, revealing its suitability for large-scale synthesis and industrial applications.

Recent research has highlighted the potential of (3-Chloro-4-Ethoxyphenyl)Acetic Acid as an intermediate in drug discovery. Its ability to modulate cellular pathways, particularly in inflammation and neurodegenerative diseases, has been explored through in vitro and in vivo studies. These findings underscore its role as a promising lead compound for developing novel therapeutic agents.

In the field of agrochemistry, (3-Chloro-4-Ethoxyphenyl)Acetic Acid has shown potential as a precursor for herbicides and fungicides. Its ability to inhibit key enzymes involved in plant growth regulation has been documented in several studies, providing insights into its role in crop protection.

The synthesis of (3-Chloro-4-Ethoxyphenyl)Acetic Acid involves multi-step reactions, often utilizing advanced catalytic systems to enhance yield and selectivity. Recent innovations in green chemistry have led to the development of more sustainable synthesis routes, reducing environmental impact while maintaining product quality.

From a materials science perspective, the compound's unique properties make it a candidate for applications in polymer chemistry and nanotechnology. Its ability to form stable complexes with metal ions has been leveraged in designing novel materials with tailored functionalities.

In conclusion, (3-Chloro-4-Ethoxyphenyl)Acetic Acid stands as a testament to the ongoing advancements in chemical research. Its diverse applications across multiple disciplines highlight its significance as a valuable compound in modern science and industry.

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